![molecular formula C14H9BrN2OS B4941108 1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone]](/img/structure/B4941108.png)
1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone]
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Overview
Description
1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone] is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure and exhibits a range of interesting properties that make it a promising candidate for use in various laboratory experiments.
Mechanism of Action
The exact mechanism of action of 1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone] is not fully understood. However, it is believed to exert its effects through the modulation of various biochemical pathways in the body.
Biochemical and physiological effects:
Studies have shown that 1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone] exhibits a range of biochemical and physiological effects. These include anti-inflammatory, antioxidant, and anti-tumor activities, among others.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone] in laboratory experiments is its unique chemical structure, which allows for the exploration of various biological pathways. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on 1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone]. One potential avenue of investigation is the exploration of its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.
Synthesis Methods
The synthesis of 1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone] can be achieved through a multi-step process that involves the reaction of 3-bromophenylhydrazine with 1-benzothiophene-2,3-dione. The resulting product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone] has been widely used in scientific research for a variety of applications. One of the most notable uses of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as a therapeutic agent for various diseases.
properties
IUPAC Name |
2-[(3-bromophenyl)diazenyl]-1-benzothiophen-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS/c15-9-4-3-5-10(8-9)16-17-14-13(18)11-6-1-2-7-12(11)19-14/h1-8,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIGZNPYWYATHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)N=NC3=CC(=CC=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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